3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol
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Overview
Description
3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C12H15NOS and a molecular weight of 221.32 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol typically involves the reaction of 1-benzothiophene-3-carbaldehyde with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol
- 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol
Uniqueness
3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its benzothiophene moiety and amino alcohol functionality make it a versatile compound for various research applications .
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H15NOS/c14-7-3-6-13-8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14H,3,6-8H2 |
InChI Key |
IOBCKTVSJOPRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNCCCO |
Origin of Product |
United States |
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